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molecular formula C6BrF13 B1597002 2-Bromo-1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentane CAS No. 22528-67-2

2-Bromo-1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentane

Cat. No. B1597002
M. Wt: 398.95 g/mol
InChI Key: LMULIUNHVQIBGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04535184

Procedure details

Bromine, 7.99 g (0.5 mol), was added dropwise at 0° to a solution of 0.05 mol of tris(dimethylamino)sulfonium 1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)-2-pentanide, prepared as in Example D (except for the amounts), in 40 mL of benzonitrile. The reaction mixture was warmed to 25°, and the volatile portion was distilled out under reduced pressure, and then redistilled at atmospheric pressure to give 12.8 g (75%) of 2-bromo-1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethy)pentane as a colorless liquid: b.p. 96.5°-97.2°; 19F NMR (CDCl3) δ -65.2 ppm (m, 6F), -81.1 ppm (t, 3F), -105.9 ppm (2F) and -122.6 ppm (2F). Anal. Calcd. for C6BrF13 : C, 18.06; F, 61.91. Found: C, 17.90; F, 61.55.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tris(dimethylamino)sulfonium 1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)-2-pentanide
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[F:3][C:4]([F:21])([F:20])[C-:5]([C:16]([F:19])([F:18])[F:17])[C:6]([F:15])([F:14])[C:7]([F:13])([F:12])[C:8]([F:11])([F:10])[F:9].CN([S+](N(C)C)N(C)C)C>C(#N)C1C=CC=CC=1>[Br:1][C:5]([C:16]([F:17])([F:18])[F:19])([C:6]([F:15])([F:14])[C:7]([F:13])([F:12])[C:8]([F:11])([F:10])[F:9])[C:4]([F:20])([F:21])[F:3] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Name
tris(dimethylamino)sulfonium 1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)-2-pentanide
Quantity
0.05 mol
Type
reactant
Smiles
FC([C-](C(C(C(F)(F)F)(F)F)(F)F)C(F)(F)F)(F)F.CN(C)[S+](N(C)C)N(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(C1=CC=CC=C1)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to 25°
DISTILLATION
Type
DISTILLATION
Details
the volatile portion was distilled out under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
redistilled at atmospheric pressure

Outcomes

Product
Name
Type
product
Smiles
BrC(C(F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 12.8 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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